2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7) is a highly specialized, fluorinated aliphatic amine salt primarily procured as a critical building block for advanced agrochemicals and veterinary pharmaceuticals . It features a primary amine primed for amide coupling and a highly electronegative 2,2,2-trifluoroethyl group that imparts superior lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs) [1]. Commercially, it is most recognized as the terminal amine precursor in the convergent synthesis of fluralaner, a blockbuster isoxazoline-class ectoparasiticide. By isolating this intermediate as a stable hydrochloride salt rather than a transient free base, manufacturers ensure precise reaction stoichiometry, extended shelf life, and strict control over impurity profiles during large-scale API assembly [1].
Attempting to bypass this specific pre-formed hydrochloride salt by using upstream precursors like 2-chloro-N-(2,2,2-trifluoroethyl)acetamide for in situ amination consistently fails at an industrial scale [1]. The direct ammonolysis of the chloroacetamide intermediate is notorious for triggering sequential over-alkylation, generating a highly problematic dimer impurity (N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide)[1]. This dimerization not only consumes the valuable fluorinated starting material but also necessitates intensive, cost-prohibitive chromatographic purification to meet API-grade specifications . Furthermore, substituting the trifluoroethyl moiety with a standard alkyl group completely abolishes the target molecule's binding affinity to GABA-gated chloride channels, rendering the final product pharmacologically inert .
Industrial synthesis routes utilizing pre-formed 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride bypass the direct ammonolysis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide [1]. Direct ammonolysis typically yields significant fractions of the dimer impurity N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide, which requires complex removal . By procuring the purified hydrochloride salt, manufacturers reduce the dimer impurity in the final coupling step to negligible levels, drastically improving the overall yield of the target isoxazoline API and eliminating the need for scale-limiting downstream purification [1].
| Evidence Dimension | Dimer impurity formation during amine introduction |
| Target Compound Data | < 0.1% dimer impurity interference during final amide coupling |
| Comparator Or Baseline | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (direct ammonolysis route) yielding significant dimer fractions |
| Quantified Difference | Near-total elimination of the dimer impurity profile |
| Conditions | Industrial scale API coupling vs. in situ ammonolysis under basic aqueous/autoclave conditions |
Eliminating the dimer impurity at the precursor stage prevents catastrophic yield losses and removes the need for expensive, scale-limiting chromatographic purification of the final API.
The free base form of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is highly reactive and susceptible to self-condensation and degradation upon exposure to air and ambient moisture [1]. Conversion to the hydrochloride (1:1) salt provides a highly crystalline, thermodynamically stable solid with a defined melting point of 187-188 °C[2]. This salt form maintains >97% purity over extended storage periods under standard conditions, whereas the free base exhibits rapid titer degradation [2]. The precise 1:1 molar ratio of the HCl salt also allows for exact stoichiometric calculations during the critical final coupling with naphthoic acid derivatives in API synthesis [1].
| Evidence Dimension | Ambient storage stability and purity retention |
| Target Compound Data | >97% purity retained over long-term storage as a crystalline solid (187-188 °C melting point) |
| Comparator Or Baseline | 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Free Base) |
| Quantified Difference | Prevention of self-condensation and titer loss |
| Conditions | Standard warehouse storage (room temperature, inert atmosphere) |
Procuring the HCl salt ensures reliable batch-to-batch consistency and precise dosing in high-value API synthesis, preventing failed coupling reactions caused by degraded free base material.
In the context of isoxazoline ectoparasiticides, the terminal amide substituent plays a critical role in target engagement . The 2,2,2-trifluoroethyl group acts as a specialized lipophilic bioisostere that fits precisely into the binding pocket of the arthropod GABA-gated chloride channel. Substituting this specific fluorinated building block with a non-fluorinated analog, such as 2-amino-N-ethylacetamide hydrochloride, results in a massive drop in binding affinity and insecticidal efficacy[1]. Structure-activity relationship (SAR) studies demonstrate that the CF3 group is non-negotiable for achieving the sub-nanomolar potency required for commercial veterinary formulations [1].
| Evidence Dimension | Target receptor binding affinity (GABA-gated chloride channel) |
| Target Compound Data | Sub-nanomolar potency in final isoxazoline API |
| Comparator Or Baseline | 2-amino-N-ethylacetamide hydrochloride (Non-fluorinated analog) |
| Quantified Difference | Complete loss of commercial-level insecticidal efficacy |
| Conditions | In vitro arthropod GABA receptor binding assays |
Buyers cannot substitute this fluorinated precursor with cheaper, non-fluorinated aliphatic amides without completely destroying the pharmacological value of the end product.
The primary industrial application is serving as the terminal amine building block in the convergent synthesis of fluralaner and related next-generation veterinary parasiticides, where it is coupled to an isoxazoline-substituted naphthoic acid core .
Utilized as a specialized fluorinated pharmacophore in medicinal chemistry to enhance the metabolic stability and cell permeability of novel heat shock protein 90 (Hsp90) inhibitors in oncology research [1].
Employed in advanced drug discovery as a capping group or unnatural amino acid derivative to protect peptide-based drugs from rapid enzymatic degradation while boosting lipophilicity .
Irritant